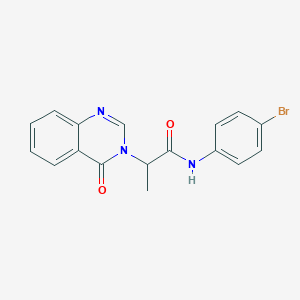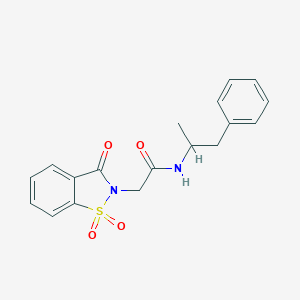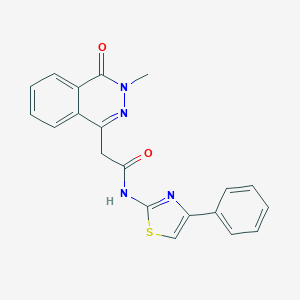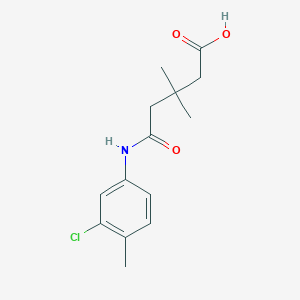
N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide, also known as CMQ, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their ability to inhibit enzymes and block metabolic pathways. CMQ is a relatively new compound that has gained attention in recent years due to its unique structure and potential biological activities.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. One of the main applications of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide is as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, ion transport, and metabolism. N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide has been shown to inhibit carbonic anhydrase II and IX, which are overexpressed in certain types of cancer cells. This makes N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide a potential candidate for the development of anticancer drugs.
Another potential application of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide is as a fluorescent probe for imaging biological systems. N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide has a unique structure that allows it to selectively bind to certain proteins and enzymes, which can be visualized using fluorescence microscopy. This makes N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide a valuable tool for studying the localization and activity of various biomolecules in cells and tissues.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide involves the inhibition of carbonic anhydrase enzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate ions. By blocking this process, N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide disrupts the acid-base balance and pH regulation in cells, leading to cytotoxic effects. N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide also inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The exact mechanism of these effects is still under investigation, but it is believed to involve the disruption of various signaling pathways and metabolic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide depend on the specific target enzyme or protein it interacts with. Inhibition of carbonic anhydrase enzymes can lead to acidosis, electrolyte imbalances, and impaired oxygen delivery to tissues. This can have detrimental effects on various organs and systems, including the respiratory, cardiovascular, and nervous systems. However, the selective inhibition of carbonic anhydrase IX in cancer cells can lead to tumor regression and increased survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide in lab experiments is its specificity for certain enzymes and proteins. This allows for targeted inhibition and modulation of specific pathways and processes. N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide is also relatively easy to synthesize and purify, making it accessible to researchers with basic organic chemistry skills. However, one limitation of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide is its potential toxicity and side effects, which can vary depending on the dose and duration of exposure. Careful experimental design and safety protocols are necessary to minimize these risks.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase enzymes, particularly those overexpressed in cancer cells. This could lead to the development of more effective and less toxic anticancer drugs. Another direction is the optimization of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide as a fluorescent probe for imaging biological systems. This could involve the modification of its structure to improve its binding affinity and selectivity for specific targets. Finally, the potential use of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide in other fields of research, such as materials science and catalysis, should be explored. Overall, N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide has great potential for advancing scientific research in various fields, and further investigation is warranted.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide involves the reaction of 3-chloro-2-methylphenylamine with 8-quinolinesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization. The yield of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide is typically around 50-60%, and the purity can be confirmed using techniques such as NMR and HPLC.
Eigenschaften
Molekularformel |
C16H13ClN2O2S |
|---|---|
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-11-13(17)7-3-8-14(11)19-22(20,21)15-9-2-5-12-6-4-10-18-16(12)15/h2-10,19H,1H3 |
InChI-Schlüssel |
MPIZFXSOIUMWBG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)

![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)


![6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B277295.png)

![4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B277304.png)
![1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one](/img/structure/B277311.png)



![6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B277324.png)